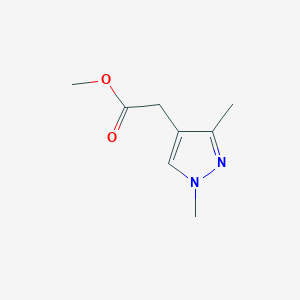

methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate

CAS No.: 1909305-89-0

Cat. No.: VC11987678

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909305-89-0 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | methyl 2-(1,3-dimethylpyrazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3 |

| Standard InChI Key | FEJIHYDHXHRBRC-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1CC(=O)OC)C |

| Canonical SMILES | CC1=NN(C=C1CC(=O)OC)C |

Introduction

Synthetic Routes and Methodological Considerations

The synthesis of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate can be inferred from protocols used for analogous pyrazole esters. A common approach involves the esterification of pyrazole acetic acid derivatives or nucleophilic substitution reactions on pre-functionalized pyrazole intermediates.

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 1,3-dimethylpyrazole derivatives are prepared using methylhydrazine and acetylacetone under acidic conditions . The resulting 1,3-dimethylpyrazole is subsequently functionalized at the 4-position through Friedel-Crafts acylation or alkylation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

While direct data for the title compound are scarce, its 3,5-dimethyl analog exhibits a melting point of 41–43°C . The 1,3-dimethyl substitution likely reduces symmetry compared to 3,5-dimethyl analogs, potentially lowering the melting point due to decreased crystal lattice energy. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability .

Solubility and Partitioning

The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic pyrazole and ester moieties. LogP calculations (e.g., using XLogP3) estimate a value of ~1.2, indicating moderate lipophilicity suitable for penetration across biological membranes .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Pyrazole derivatives are prized for their bioisosteric properties and metabolic stability. The 1,3-dimethylpyrazole motif has been incorporated into nonsteroidal mineralocorticoid receptor (MR) antagonists, where it attenuates partial agonism while enhancing receptor binding . For example, compound 37a in features a 1,3-dimethylpyrazole linked to a benzoxazine scaffold, demonstrating potent MR antagonism (IC < 10 nM) and oral efficacy in hypertensive rat models .

Agrochemical Development

The 1,3-dimethylpyrazole subunit is a key component of pyrasulfotole (CAS: 365400-11-9), a herbicide targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Structural analogs of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate may serve as intermediates in the synthesis of such agrochemicals, leveraging their stability under physiological conditions .

Kinase Inhibition

Recent work on cyclin-dependent kinase 2 (CDK2) inhibitors highlights the utility of pyrazole acetates. Compound 15 in , featuring a 1-methylpyrazole-4-yl group, inhibits CDK2 with a of 0.005 µM and demonstrates antiproliferative activity against ovarian cancer cells (GI = 0.127–0.560 µM) .

Future Directions and Research Opportunities

-

Synthetic Optimization: Development of catalytic asymmetric methods to access enantiomerically pure pyrazole acetates for chiral drug discovery.

-

Biological Screening: Evaluation of the compound’s activity against emerging targets such as SARS-CoV-2 main protease (M) or antibiotic-resistant bacterial strains.

-

Materials Science: Exploration of pyrazole acetates as ligands in metal-organic frameworks (MOFs) or monomers for high-performance polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume